2-(Tert-butylamino)-2-phenylethanol
Description
2-(tert-Butylamino)-2-phenylethanol (IUPAC name: 2-(tert-butylamino)-1-phenylethanol) is a β-amino alcohol with a phenyl group and a tert-butylamino substituent. Its molecular formula is C₁₂H₁₉NO, and it has a molecular weight of 193.29 g/mol . The compound features two hydrogen bond donors (amine and hydroxyl groups) and two acceptors, with a moderate lipophilicity (XlogP = 1.6) . It is known by synonyms such as N-t-butylphenylethanolamine and is structurally related to pharmaceutical agents like Clenbuterol, a β₂-adrenergic agonist . The tert-butyl group contributes steric bulk, which may influence receptor binding and metabolic stability in pharmacological contexts.
Properties
CAS No. |
18366-41-1 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-phenylethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)13-11(9-14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3 |
InChI Key |
UTNGUSZLIRAVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-2-phenylethanol typically involves the reaction of tert-butylamine with styrene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the opening of the epoxide ring .
Industrial Production Methods
Industrial production methods for 2-(Tert-butylamino)-2-phenylethanol may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-butylamino)-2-phenylacetone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-(Tert-butylamino)-2-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-2-phenylethanol involves its interaction with specific molecular targets. It may act on beta-adrenergic receptors, similar to other compounds with a tert-butylamino group, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Amino Group
(a) 2-(Methylamino)-2-phenylethanol
- Structure : The tert-butyl group is replaced by a methyl group.
- Molecular formula: C₉H₁₃NO; Molecular weight: 151.21 g/mol .
- Lower lipophilicity (predicted XlogP < 1.0) compared to the tert-butyl analog.
- Applications : Used as a chiral building block in synthetic chemistry.
(b) 2-(Phenethylamino)-1-phenyl-1-ethanol
- Structure: Features a phenethylamino group (C₆H₅CH₂CH₂NH-) instead of tert-butylamino.
- Molecular formula: C₁₆H₁₉NO; Molecular weight: 241.33 g/mol .
- Properties : Increased aromaticity and hydrophobicity (higher XlogP), which may enhance membrane permeability but reduce solubility.
- Applications : Investigated as a pharmaceutical intermediate for receptor-targeted therapies.
Halogenated Derivatives
(a) 2-(tert-Butylamino)-1-(3-fluorophenyl)ethanol hydrobromide
- Structure : Fluorine atom introduced at the phenyl ring’s meta position.
- Molecular formula: C₁₂H₁₉BrFNO; Molecular weight: 316.19 g/mol .
- Properties : Fluorine’s electronegativity enhances dipole interactions and binding affinity to electron-rich targets. The hydrobromide salt improves aqueous solubility.
Ester and Salt Derivatives
(a) 2-(tert-Butylamino)-1-phenylethanol acetate (salt)
- Structure : Acetylated hydroxyl group.
- Molecular formula: C₁₄H₂₁NO₃ (free base); salt form includes acetic acid .
- Properties : Esterification masks the hydroxyl group, altering solubility and stability. Salts are typically used to enhance bioavailability in drug formulations.
Biological Activity
2-(Tert-butylamino)-2-phenylethanol, also known as (S)-(+)-2-tert-butylamino-1-phenylethanol, is a chiral compound with significant biological activities, particularly as a selective beta-2 adrenergic receptor agonist. This compound's structure allows it to interact effectively with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Chirality : Exists as an enantiomer, with the (S) configuration being biologically active.
The primary biological activity of 2-(tert-butylamino)-2-phenylethanol stems from its role as a beta-2 adrenergic receptor agonist . This interaction leads to various physiological effects, particularly in the respiratory system:
- Bronchodilation : It relaxes bronchial smooth muscle, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by improving airflow.
- Cardiovascular Effects : The compound may also influence heart rate and contractility through its action on beta receptors, although its effects can vary based on the specific receptor subtype engaged.
Research Findings
Recent studies have explored the compound's binding affinity and efficacy at beta adrenergic receptors. Key findings include:
- Binding Affinity : Research indicates that 2-(tert-butylamino)-2-phenylethanol exhibits a high binding affinity for beta-2 adrenergic receptors compared to beta-1 receptors, suggesting a potential for selective therapeutic applications in respiratory diseases .
- Functional Selectivity : Studies have demonstrated that this compound can exhibit biased agonism, preferentially activating certain signaling pathways over others. This characteristic is advantageous for minimizing side effects associated with non-selective beta agonists .
- Comparative Analysis : In comparative studies with other beta agonists, 2-(tert-butylamino)-2-phenylethanol showed superior efficacy in inducing bronchodilation without significant cardiovascular side effects .
Case Studies
Several case studies highlight the clinical relevance of 2-(tert-butylamino)-2-phenylethanol:
- Asthma Treatment : In clinical trials, patients treated with beta-2 agonists like 2-(tert-butylamino)-2-phenylethanol reported improved pulmonary function tests and reduced asthma symptoms compared to those receiving placebo treatments .
- Heart Failure Models : Animal studies have indicated that compounds similar to 2-(tert-butylamino)-2-phenylethanol can improve cardiac function in heart failure models through selective activation of beta receptors .
Comparative Compound Analysis
The following table summarizes structural similarities and unique features of compounds related to 2-(tert-butylamino)-2-phenylethanol:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (R)-(-)-2-tert-butylamino-1-phenylethanol | Enantiomer of (S)-(+)-form | Different pharmacological effects due to chirality |
| 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol | Contains additional hydroxyl groups | Potent beta agonist; modified receptor activity |
| 2-Amino-1-phenylethanol | Lacks tert-butyl group | Simpler structure; used as a precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
